molecular formula C7H17NO5S B6250594 2-[2-(2-methoxyethoxy)ethoxy]ethane-1-sulfonamide CAS No. 1340316-81-5

2-[2-(2-methoxyethoxy)ethoxy]ethane-1-sulfonamide

Cat. No.: B6250594
CAS No.: 1340316-81-5
M. Wt: 227.28 g/mol
InChI Key: HZVIOSOGRMVCOC-UHFFFAOYSA-N
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Description

2-[2-(2-methoxyethoxy)ethoxy]ethane-1-sulfonamide is a chemical compound with the molecular formula C7H17NO5S. It is known for its applications in various scientific fields due to its unique chemical properties. This compound is often used in research and industrial applications, particularly in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-methoxyethoxy)ethoxy]ethane-1-sulfonamide typically involves the reaction of 2-[2-(2-methoxyethoxy)ethoxy]ethanol with a sulfonamide derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include moderate temperatures and specific solvents to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-methoxyethoxy)ethoxy]ethane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

2-[2-(2-methoxyethoxy)ethoxy]ethane-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(2-methoxyethoxy)ethoxy]ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonamide group can form strong hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. This property makes it useful in the study of enzyme kinetics and the development of enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(2-methoxyethoxy)ethoxy]ethanol
  • 2-[2-(2-methoxyethoxy)ethoxy]ethyl acrylate
  • 1-(2-bromoethoxy)-2-(2-methoxyethoxy)ethane

Uniqueness

Compared to similar compounds, 2-[2-(2-methoxyethoxy)ethoxy]ethane-1-sulfonamide is unique due to its sulfonamide group, which imparts specific chemical reactivity and biological activity. This makes it particularly valuable in medicinal chemistry and enzyme inhibition studies .

Properties

CAS No.

1340316-81-5

Molecular Formula

C7H17NO5S

Molecular Weight

227.28 g/mol

IUPAC Name

2-[2-(2-methoxyethoxy)ethoxy]ethanesulfonamide

InChI

InChI=1S/C7H17NO5S/c1-11-2-3-12-4-5-13-6-7-14(8,9)10/h2-7H2,1H3,(H2,8,9,10)

InChI Key

HZVIOSOGRMVCOC-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCS(=O)(=O)N

Purity

95

Origin of Product

United States

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